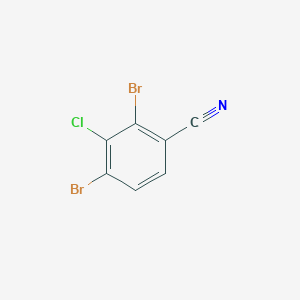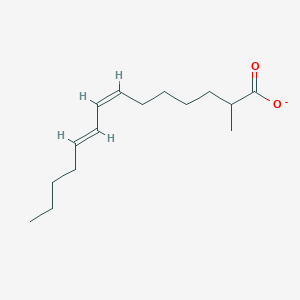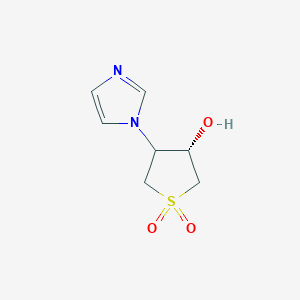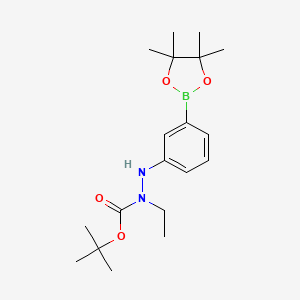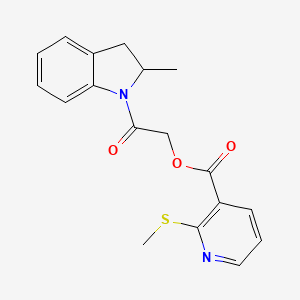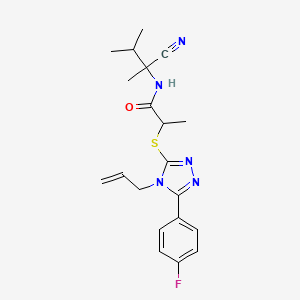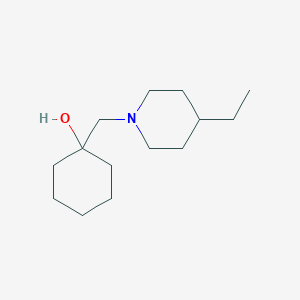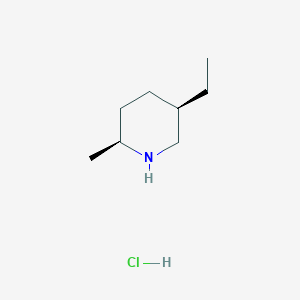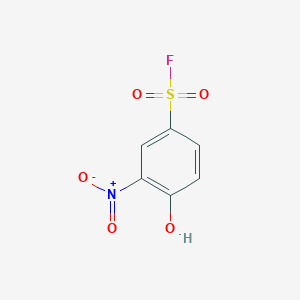
4-Hydroxy-3-nitrobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-nitrobenzenesulfonyl fluoride is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-nitrobenzenesulfonyl fluoride typically involves the nitration of 4-hydroxybenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Sulfonate Esters: Formed through nucleophilic substitution.
Amino Derivatives: Formed through the reduction of the nitro group.
Carbonyl Compounds: Formed through the oxidation of the hydroxyl group.
Scientific Research Applications
4-Hydroxy-3-nitrobenzenesulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitrobenzenesulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to irreversible inhibition.
Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in inflammatory responses and other physiological processes.
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Lacks the hydroxyl and nitro groups, making it less reactive in certain contexts.
4-Nitrobenzenesulfonyl Fluoride:
Uniqueness: 4-Hydroxy-3-nitrobenzenesulfonyl fluoride is unique due to the presence of all three functional groups (hydroxyl, nitro, and sulfonyl fluoride) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications .
Properties
CAS No. |
349-05-3 |
|---|---|
Molecular Formula |
C6H4FNO5S |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-hydroxy-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4FNO5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H |
InChI Key |
KQBGUCDGQYRIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


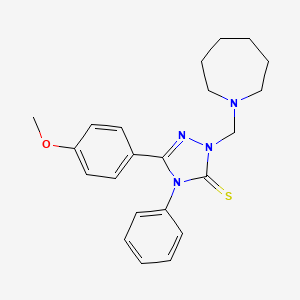
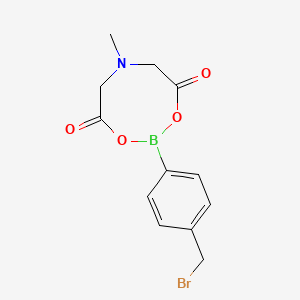
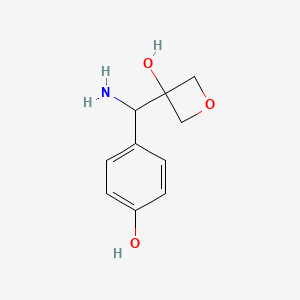
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)

